2-[(Thiophen-2-ylmethyl)-amino]-ethanol
Overview
Description
The compound 2-[(Thiophen-2-ylmethyl)-amino]-ethanol is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their properties, which can be used to infer some aspects of the compound . For instance, the synthesis of related 2-aminothiophene derivatives is described, which suggests possible synthetic routes for this compound . Additionally, the structural analysis of similar compounds, such as 2-amino-1-(p-nitrophenyl)ethanol, provides information on the molecular structure that could be relevant .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that include esterification, nitrification, hydrolysis, and reduction . A metal-free synthesis of 2-aminothiophene derivatives is also reported, which involves a cascade reaction sequence starting from 2-ynals and thioamides in alcohols . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of related compounds, such as the chalcone derivative (2E)-1-(4-Aminophenyl)-3-(2-thienyl)prop-2-en-1-one ethanol hemisolvate, is described as nearly planar with specific dihedral angles between aromatic rings . This information can be useful in predicting the conformation of this compound, which may also exhibit a planar structure due to the presence of aromatic rings.
Chemical Reactions Analysis
The chemical reactions involving related compounds include the synthesis of thiazoles and oxazoles from 2-amino-1-(p-nitrophenyl)ethanol, which involves cyclization and desulfurization steps . These reactions highlight the reactivity of aminoethanol derivatives with other functional groups, which could be relevant for understanding the reactivity of this compound.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, the properties of structurally similar compounds can provide some insights. For example, the solvate and hydrate forms of related compounds suggest solubility in polar solvents such as ethanol . The presence of hydrogen bonding in the crystal structures of these compounds indicates that this compound may also engage in hydrogen bonding, affecting its physical properties .
Scientific Research Applications
Synthesis and Chemical Properties
2-[(Thiophen-2-ylmethyl)-amino]-ethanol and its derivatives have been synthesized for various applications, including the development of new drugs. For instance, Safonov, Panasenko, and Knysh (2017) synthesized salts of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids, highlighting the compound's potential as a precursor for pharmaceuticals (Safonov, Panasenko, & Knysh, 2017).
Medicinal Chemistry Applications
Jiang Lin-shi (2007) discussed the synthesis techniques of 2-thiophene ethanol and its application as a medicine intermediate, underlining the significance of the compound in the development of therapeutics such as thienopyridines, notably ticlopidine and clopidogrel (Jiang Lin-shi, 2007).
Complex Formation and Interactions
Keypour et al. (2015) reported on the synthesis of unsymmetrical N-capped tripodal amines, including 2-((2-aminoethyl)(pyridin-2-ylmethyl)amino)ethanol, and their application in forming Cu(II) complexes, providing insights into the structural and interaction dynamics of these compounds (Keypour et al., 2015).
Chemosensor Development
Patil et al. (2017) synthesized vitamin K3 derivatives, including 2-methyl-3-((2-(thiophen-2-yl)methyl)amino)naphthalene-1,4-dione (M-3), for their chemosensor abilities towards metal ions, showcasing the potential of this compound derivatives in sensing applications (Patil et al., 2017).
Corrosion Inhibition
Mohammed (2019) evaluated 2-((thiophen-2-ylmethylene)amino)benzenethiol, a derivative, as a corrosion inhibitor for mild steel in HCl, indicating the protective capabilities of compounds derived from this compound against corrosion (Mohammed, 2019).
Mechanism of Action
Target of Action
It is known that this compound is an aromatic amine , which suggests that it may interact with various biological targets, such as enzymes or receptors, that have affinity for aromatic amines.
Mode of Action
It is known to undergo microwave-induced condensation with iminodiacetic acid to form corresponding piperazine-2,6-dione derivatives . This suggests that the compound may interact with its targets through a condensation reaction, leading to changes in the structure and function of the target molecules.
Biochemical Pathways
It is known to be used as a reactant in the synthesis of pyrimidine derivatives by reacting with various isothiocyanatoketones . This suggests that it may affect biochemical pathways involving pyrimidine metabolism.
Pharmacokinetics
Its physical properties such as boiling point (200-201 °c/750 mmhg), density (1087 g/mL at 25 °C), and refractive index (n20/D 1551) suggest that it may have good bioavailability .
Result of Action
It is known to be suitable for functionalizing multiwall carbon nanotubes (mwcnt) , suggesting that it may have applications in nanotechnology and materials science.
Action Environment
It is known to be sensitive to air , suggesting that its action and stability may be influenced by exposure to oxygen and other atmospheric components.
Biochemical Analysis
Biochemical Properties
2-[(Thiophen-2-ylmethyl)-amino]-ethanol plays a significant role in biochemical reactions, particularly in the synthesis of various derivatives. It interacts with enzymes such as iminodiacetic acid to form piperazine-2,6-dione derivatives . . The interactions of this compound with other biomolecules, such as proteins and enzymes, are crucial for its role in biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by interacting with cell signaling pathways and affecting gene expression. The compound’s impact on cellular metabolism is also noteworthy, as it can alter metabolic flux and metabolite levels. These effects are observed in various types of cells, highlighting the compound’s broad range of biological activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a catalyst for direct amidation between carboxylic acids and amines, facilitating the formation of amide bonds . This mechanism involves enzyme inhibition or activation, leading to changes in gene expression and subsequent cellular responses. The compound’s ability to interact with specific enzymes and proteins underscores its importance in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . These temporal effects are essential for understanding the compound’s behavior in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage thresholds is crucial for determining the compound’s safety and efficacy in biological systems. These studies provide valuable insights into the compound’s pharmacological properties and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels The compound’s role in these pathways is essential for understanding its overall impact on cellular metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . These interactions determine the compound’s availability and efficacy in different cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical research.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications These localization mechanisms influence the compound’s interactions with biomolecules and its overall biological effects
properties
IUPAC Name |
2-(thiophen-2-ylmethylamino)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c9-4-3-8-6-7-2-1-5-10-7/h1-2,5,8-9H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVERIHWIAUFVNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390051 | |
Record name | 2-{[(Thiophen-2-yl)methyl]amino}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
93448-34-1 | |
Record name | 2-{[(Thiophen-2-yl)methyl]amino}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of 2-[(2-thienylmethyl)amino]ethanol in the development of the 4-aryltetrahydrothieno[2,3-c]pyridine derivatives studied for antidepressant activity?
A1: 2-[(2-Thienylmethyl)amino]ethanol serves as a crucial starting material in the synthesis of 4-aryltetrahydrothieno[2,3-c]pyridine derivatives. [] These derivatives were synthesized via acid-catalyzed cyclization reactions involving 2-[(2-thienylmethyl)amino]ethanol derivatives. [] The study aimed to explore the structure-activity relationship of these compounds, focusing on their ability to inhibit norepinephrine and serotonin uptake as a potential mechanism for antidepressant activity. []
Q2: How does the structure of 2-[(2-thienylmethyl)amino]ethanol relate to the observed structure-activity relationship in the 4-aryltetrahydrothieno[2,3-c]pyridine derivatives?
A2: The structure of 2-[(2-thienylmethyl)amino]ethanol provides a scaffold upon which various substituents can be introduced, leading to the diverse array of 4-aryltetrahydrothieno[2,3-c]pyridine derivatives. The research indicates that incorporating lipophilic substituents at the 4-position of the phenyl ring and less lipophilic substituents at the 2-position of the thiophene ring generally enhances the inhibitory activity against norepinephrine and serotonin uptake. [] This suggests that these structural modifications could influence the binding affinity of the compounds to their targets, potentially impacting their ability to traverse biological membranes.
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